molecular formula C34H16O4 B089487 Dihydroxyviolanthrone CAS No. 128-59-6

Dihydroxyviolanthrone

Cat. No. B089487
CAS RN: 128-59-6
M. Wt: 488.5 g/mol
InChI Key: MGYICCKROPVHMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dihydroxyviolanthrone involves the oxidation of 4,4′-bibenzanthrone to dioxoviolanthrone followed by reduction. One method employs electrogenerated Mn+3 for oxidation and SO2 for reduction. This process, however, experiences a decrease in current efficiency due to organic material carryover with the electrolyte back to the electrochemical reactor (Comninellis & Plattner, 1984).

Molecular Structure Analysis

The molecular structure of Dihydroxyviolanthrone and its derivatives, such as esters, has been explored through various spectroscopic and computational techniques. Esters of Dihydroxyviolanthrone with straight chain alkanoic acids exhibit a thermally stable aromatic system linked by an ester to an aliphatic moiety. These structures serve as models to study the pyrolysis behavior of aliphatic and aromatic components (Ferrillo, Granzow & Klingsberg, 1982).

Chemical Reactions and Properties

Isoviolanthrone's reduction to its dihydro form (V_1-H_2) has been achieved through photogenerated radicals, showcasing the compound's photosensitivity and potential in photochemical applications. This reduction enhances fluorescence and shifts the emission maximum, indicating significant changes in electronic properties upon reduction (Gruen & Görner, 2011).

Physical Properties Analysis

The thermogravimetric analysis of Dihydroxyviolanthrone esters provides insight into their thermal stability and degradation behavior. This analysis reveals the influence of the alkanoic acid chain length on stability and the kinetics of volatilization, crucial for understanding the material's behavior under thermal stress (Ferrillo, Granzow & Klingsberg, 1982).

Chemical Properties Analysis

The chemical properties of Dihydroxyviolanthrone, especially in the context of its reduction by photogenerated radicals, highlight its potential in photophysical applications. The transformation to the dihydro form not only alters its optical properties but also its stability, which can be leveraged in designing photoresponsive materials (Gruen & Görner, 2011).

Scientific Research Applications

  • Electrochemical Preparation : Dihydroxyviolanthrone(III) can be prepared by oxidizing 4,4′-bibenzanthrone(I) to dioxoviolanthrone(II) with electrogenerated Mn+3 and reducing (II) to (III) with SO2. This process, however, shows a decrease in current efficiency after each cycle due to organic material carried over with the electrolyte back to the electrochemical reactor (Comninellis & Plattner, 1984).

  • Thermogravimetric Analysis : Dihydroxyviolanthrone esters of straight-chain alkanoic acids provide excellent models for studying the pyrolysis behavior of aliphatic and aromatic structures. This study involved dynamic and isothermal thermogravimetry to understand the effect of atmosphere on volatilization and the stability variation with the chain length of the alkanoic acid (Ferrillo, Granzow, & Klingsberg, 1982).

  • Mitoxantrone Hydrochloride in Lymphoma : Mitoxantrone, a dihydroxyanthracenedione derivative, has been studied for its application in lymphoma. A Phase I study indicated its potential in treating various malignancies, including lymphomas and leukemias, with noted activities such as leukopenia and thrombocytopenia (Coltman et al., 1983).

  • Metal Complexes in Medicinal Chemistry : Research on hydroxypyrones and hydroxypyridinones, close congeners to dihydroxyviolanthrone, has expanded in medicinal inorganic chemistry. These compounds facilitate the formation of di- and trivalent metallocomplexes with potential applications in iron removal or supplementation, imaging contrast agents, and the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).

  • Dithranol Reaction in Topical Treatments : Dithranol (1,8-dihydroxy-9-anthrone), similar to dihydroxyviolanthrone, is used for psoriasis treatment. A study investigated its chemical transformation in DMSO solutions, including its reaction with nitroxide radicals, which increase the reaction rate (Ferlan, Pečar, & Schara, 2003).

  • Photophysical and Photochemical Properties : The properties of isoviolanthrone and its corresponding dihydro form in argon-saturated 1-phenylethanol were studied. This involved analyzing the reduction of isoviolanthrone to its dihydro form through photolysis, revealing insights into the photophysical and photochemical behaviors of these compounds (Gruen & Görner, 2011).

properties

IUPAC Name

30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYICCKROPVHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059574
Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy-
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Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,17-Dihydroxyviolanthrone

CAS RN

128-59-6
Record name 16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
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Record name 16,17-Dihydroxyviolanthrone
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Record name Dihydroxydibenzanthrone
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Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy-
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Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy-
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Record name 16,17-dihydroxyviolanthrene-5,10-dione
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Record name 16,17-DIHYDROXYVIOLANTHRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
B Liu, D Fan, Q Zhang, Y Chen, W Zhu - Frontiers of Chemistry in China, 2010 - Springer
Near infrared (NIR) dyes attracted increasing interests in widely potential applications, such as fluorescent probe and living organism imaging, due to their low background signals from …
Number of citations: 4 link.springer.com
C Comninellis, E Plattner - Journal of applied electrochemistry, 1984 - Springer
Dihydroxyviolanthrone(III) has been prepared by oxidation of 4,4′-bibenzanthrone(I) to dioxoviolanthrone(II) with electrogenerated Mn +3 and reduction of (II) to (III) with SO 2 . A …
Number of citations: 4 link.springer.com
D Wilkinson, G Cioncoloni, MD Symes, G Bucher - RSC advances, 2020 - pubs.rsc.org
… We will also investigate the larger system 16,17-dihydroxyviolanthrone 9/violanthrone-16,17-quinone 10 via cyclic voltammetry and spectroelectrochemical measurements. Bay quinone …
Number of citations: 2 pubs.rsc.org
RG Ferrillo, A Granzow, E Klingsberg - Thermochimica Acta, 1982 - Elsevier
Dihydroxyviolanthrone esters of straight chain alkanoic acids contain a thermally stable aromatic system connected by an ester linkage to an aliphatic hydrocarbon moiety. These esters …
Number of citations: 3 www.sciencedirect.com
AG Perkin, GD Spencer - Journal of the Chemical Society …, 1922 - pubs.rsc.org
… in these circumstances yields violanthrone (IV), it would seem likely that 7-hydroxybenzanthrone under the same conditions would be converted into 7: 7'-dihydroxyviolanthrone. That …
Number of citations: 2 pubs.rsc.org
H Jaeger, E Plattner, J Bersier, C Comninellis - 1982 - infoscience.epfl.ch
… portion, while the anolyte was used to cyclooxidize 10 g 4, 4'-bibenzanthrone [116-90-5] to dioxoviolanthrone [64346-54-9] which was reduced with NaHSO3 to dihydroxyviolanthrone (I)…
Number of citations: 1 infoscience.epfl.ch
J Olmsted - Journal of Physical Chemistry, 1979 - ACS Publications
Introduction The fluorescence quantum yield of a molecule is one of the key photophysical quantities that are amenable to direct experimental determination. Because of its de-…
Number of citations: 726 pubs.acs.org
J Aoki - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
Zinc dust fusion is a convenient and excellent method for obtaining aromatic hydrocarbons from their quinones. 1) The preparation of violanthrene (III) from violanthrone (II) is a mere …
Number of citations: 10 www.journal.csj.jp
CH Giles, R Haslam, AR Hill… - Journal of Applied …, 1971 - Wiley Online Library
A new method is described whereby the specific surface of colorants, ie pigments or insoluble or water‐soluble dyes, in cellulose can be measured. The principle of the method is the …
Number of citations: 9 onlinelibrary.wiley.com
JF Morin - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
This review presents an overview of the recent developments in the area of vat dye chemistry for the preparation of π-conjugated molecules and polymers for organic electronic …
Number of citations: 36 pubs.rsc.org

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